Quinclorac

Herbicide Selectivity Mode of Action Cell Wall Biosynthesis

Procurement directive: Quinclorac's unique efficacy is driven by its differential induction of ACC synthase and cyanide accumulation in target grasses—a mechanism NOT shared by all synthetic auxins. This is documented by 60-73% inhibition of cell wall biosynthesis in barnyardgrass vs. only 20-36% in rice. Substituting with quinmerac, dicamba, or ALS inhibitors like penoxsulam ignores these quantifiable selectivity thresholds (LD₉₀ of 550.2 g a.i./ha). For R&D on resistance diagnostics (2.4 µmol/L RISQ discrimination rate) or residue analysis (online SPE-UPLC-MS/MS LOQ 0.5 µg/kg), ensure your supplier provides verification of identity (CAS 84087-01-4), purity, and formulation compatibility with your trial protocols.

Molecular Formula C10H5Cl2NO2
Molecular Weight 242.05 g/mol
CAS No. 113875-40-4
Cat. No. B055369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinclorac
CAS113875-40-4
Synonyms3,7-dichloro-8-quinolinecarboxylic acid
3,7-dichloroquinoline carboxylic acid
quinclorac
Molecular FormulaC10H5Cl2NO2
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl
InChIInChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)
InChIKeyFFSSWMQPCJRCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.065 mg/kg (pH 7, 20 °C)
Solubility in acetone 2 g/kg, ethanol 2 g/kg
In acetone <1 g/100 mL at 20 °C;  practically insoluble in other organic solvents

Quinclorac 84087-01-4: Chemical Identity and Core Characteristics for Scientific Procurement


Quinclorac (CAS 84087-01-4, synonymous with 113875-40-4 for certain ester variants) is a quinolinecarboxylic acid herbicide classified as a synthetic auxin [1]. Its molecular formula is C₁₀H₅Cl₂NO₂, with a molecular weight of 242.1 g/mol . Physicochemical properties critical for formulation and analytical method development include a melting point of 274°C, a pKa of 4.34 at 20°C, and a logP of -1.15 at pH 7, which dictates its behavior in aqueous and organic systems . It exhibits very low water solubility (0.065 mg/kg at pH 7, 20°C) but is soluble in polar organic solvents like ethanol and acetone (2 g/kg at 20°C) . The compound is stable to heat, light, and within a pH range of 3 to 9 .

Why Quinclorac Cannot Be Simply Replaced by Other Auxin Herbicides or ALS Inhibitors


The assumption that all synthetic auxin herbicides are interchangeable is a critical procurement error. While quinclorac shares a broad classification with compounds like quinmerac, dicamba, and 2,4-D, its unique target-site-based selectivity in grasses, driven by the differential induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and subsequent cyanide accumulation, is not a class-wide property [1]. Furthermore, its efficacy profile against Echinochloa species contrasts sharply with ALS inhibitors like penoxsulam and bispyribac-sodium, as demonstrated by LD₉₀ values [2]. Generic substitution based solely on chemical class or target weed list ignores these quantifiable differences in mode of action, species selectivity, and resistance profiles, which directly impact field performance and resistance management strategies. The quantitative evidence below underscores why quinclorac must be evaluated as a distinct chemical entity for specific applications.

Quantitative Differentiation of Quinclorac: A Comparative Evidence Guide for Procurement


Quinclorac's Target-Site Selectivity in Grasses: Differential Cell Wall Biosynthesis Inhibition vs. Rice

Quinclorac exhibits a quantifiable differential inhibition of root cell wall biosynthesis between susceptible and tolerant grasses, a mechanism not observed with the same magnitude for all auxin herbicides. In susceptible barnyardgrass, quinclorac at 10 µM reduced cell wall biosynthesis by 60-73%, whereas in tolerant rice, the reduction was only 20-36% [1]. This 30-50% greater inhibition in the target weed compared to the crop is a key driver of its selectivity [1].

Herbicide Selectivity Mode of Action Cell Wall Biosynthesis

Differential Auxin Activity in Grasses: Quinclorac vs. 2,4-D on Barnyardgrass

Quinclorac's mode of action on grasses is not simply interchangeable with that of 2,4-D, a classic synthetic auxin. In mesocotyl elongation bioassays, 2,4-D exhibited auxin activity on both barnyardgrass and sorghum, whereas quinclorac demonstrated auxin activity on sorghum but not on barnyardgrass [1]. This species-specific differential response suggests that quinclorac's phytotoxic effect on barnyardgrass may be mediated by a pathway distinct from classical auxin signaling, a key distinction from 2,4-D.

Auxin Activity Weed Control Comparative Physiology

Lower Ethylene and Cyanide Induction in Digitaria sanguinalis: Quinclorac vs. Quinmerac and Dicamba

The phytotoxic principle of quinclorac in susceptible grasses is linked to the induction of ACC synthase and subsequent accumulation of ethylene and cyanide. A comparative study found that in Digitaria sanguinalis, treatment with quinclorac resulted in lower levels of ACC and cyanide, and consequently lower growth effects, compared to other auxin herbicides including quinmerac and dicamba [1]. This indicates a differentiated biochemical impact even within the quinolinecarboxylic acid class.

Ethylene Biosynthesis Cyanide Accumulation Mode of Action

Discrimination Rate for Resistance Detection: Quinclorac vs. Penoxsulam and Metamifop

The development of rapid resistance detection tests reveals quantitative differences in the effective concentration needed to discriminate between resistant and susceptible Echinochloa biotypes. In a Rapid Resistance In-Season Quick (RISQ) test, the discrimination rate for quinclorac was 2.4 µmol/L, which is 4-fold and 8-fold higher than the rates for metamifop (0.6 µmol/L) and penoxsulam (0.3 µmol/L), respectively [1]. This higher discrimination threshold is a specific analytical parameter for monitoring quinclorac resistance.

Herbicide Resistance RISQ Test Echinochloa spp.

Environmental Fate in Paddy Soil: Comparative Half-Life of Quinclorac vs. Penoxsulam

Quinclorac's persistence in acidic paddy soils is a quantifiable risk factor for rotational crops like tobacco. Field studies show quinclorac degrades in soil with a half-life (DT₅₀) of 28-30 days [1], and under some conditions 14.1-21.9 days [2], which is significantly longer than that reported for the ALS-inhibitor penoxsulam, which is known for its faster degradation and is often cited as a rotational alternative [3]. Residues of 0.034-0.090 mg/kg remained at harvest, causing visible phytotoxicity in subsequent tobacco [1].

Environmental Fate Half-Life Crop Rotation

Validated Application Scenarios for Quinclorac Based on Quantitative Evidence


Selective Post-Emergence Control of Barnyardgrass in Direct-Seeded and Transplanted Rice

This scenario is directly supported by evidence of quinclorac's differential inhibition of cell wall biosynthesis (60-73% in barnyardgrass vs. 20-36% in rice) and its selective induction of ethylene/cyanide pathways [1]. The recommended field rate is 0.25-0.75 kg a.i./ha . The combination with cyhalofop-butyl at 900 g/hm² provides 93-95% control of grass weeds in direct-seeded rice, outperforming either herbicide alone [2]. This application is validated for managing Echinochloa species without causing significant phytotoxicity to the rice crop, a key differentiator from less selective auxin herbicides.

Specialized Turfgrass Management for Post-Emergent Crabgrass Control

Quinclorac's utility in turfgrass is validated by its proven efficacy on Digitaria species (crabgrass). The evidence of its unique activity profile, distinct from 2,4-D, and its synergistic potential with sulfentrazone [1] or fluroxypyr , makes it a targeted solution for difficult-to-control grassy weeds in warm- and cool-season turf. The quantitative basis for this application includes its high LD₉₀ value for barnyardgrass (550.2 g a.i./ha) [2], which underscores its specific spectrum of control and differentiates it from broadleaf-only auxin herbicides.

Herbicide Resistance Research and Monitoring Programs for Echinochloa spp.

Quinclorac is a critical compound for studies on herbicide resistance evolution and management. The validated RISQ test discrimination rate of 2.4 µmol/L provides a precise, quantitative benchmark for distinguishing resistant from susceptible Echinochloa biotypes [1]. This data is essential for laboratories developing in-season diagnostic tools and for researchers investigating cross-resistance and multiple-resistance patterns, as quinclorac-resistant populations have been documented with >34.7-fold resistance . This application scenario is directly supported by the evidence that resistance to quinclorac is target-site based and involves the ACC synthase pathway [2].

Environmental Fate Studies in Rice-Tobacco and Rice-Vegetable Rotational Systems

The documented half-life of quinclorac in acidic paddy soil (28-30 days) and its carryover risk to subsequent crops like tobacco [1] make it a key subject for research on herbicide dissipation and phytotoxicity in crop rotations. This scenario is validated by quantitative field data showing soil residues of 0.034-0.090 mg/kg at harvest causing phytotoxicity [1]. Procurement of analytical standards for quinclorac is essential for laboratories conducting residue analysis using validated methods like online SPE-UPLC-MS/MS (LOQ of 0.5 µg/kg) or HPLC with fluorogenic derivatization, enabling accurate assessment of plant-back intervals and environmental safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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